2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Description
2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a cyclopropyl group, a chlorophenyl group, and a hydrazinecarbothioamide moiety
Properties
Molecular Formula |
C18H18ClN3O2S |
|---|---|
Molecular Weight |
375.9g/mol |
IUPAC Name |
1-[[2-(4-chlorophenyl)cyclopropanecarbonyl]amino]-3-(3-methoxyphenyl)thiourea |
InChI |
InChI=1S/C18H18ClN3O2S/c1-24-14-4-2-3-13(9-14)20-18(25)22-21-17(23)16-10-15(16)11-5-7-12(19)8-6-11/h2-9,15-16H,10H2,1H3,(H,21,23)(H2,20,22,25) |
InChI Key |
DBNRKLFOWDFFTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=S)NNC(=O)C2CC2C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NNC(=O)C2CC2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. The process begins with the preparation of the cyclopropyl and chlorophenyl intermediates, which are then coupled under specific reaction conditions to form the desired product. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and chlorophenyl groups play a crucial role in binding to these targets, while the hydrazinecarbothioamide moiety may participate in further chemical interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include those with cyclopropyl and chlorophenyl groups but different functional groups attached. For example:
2-(4-{[2-(2-Chlorophenyl)cyclopropyl]carbonyl}-1-piperazinyl)-N,N-diethylacetamide: This compound has a similar cyclopropyl and chlorophenyl structure but differs in its functional groups.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities. The uniqueness of 2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
